Encainide Hydrochloride

Description

Properties

IUPAC Name |

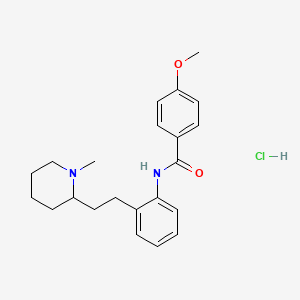

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIIZIWOLTYOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049004 | |

| Record name | Encainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66794-74-9 | |

| Record name | Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Encainide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Encainide Hydrochloride on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide hydrochloride is a potent Class IC antiarrhythmic agent, historically used in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the cardiac cell membrane, leading to a profound alteration of cardiac electrophysiology. This technical guide provides a detailed examination of the molecular interactions between encainide and its active metabolites with sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. Although encainide is no longer in widespread clinical use due to proarrhythmic concerns, its distinct mechanism of action continues to be a valuable subject of study for understanding sodium channel pharmacology and the development of safer antiarrhythmic therapies.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Encainide's therapeutic and proarrhythmic effects stem from its ability to inhibit the fast sodium current (INa) during the cardiac action potential. This inhibition is not uniform but is highly dependent on the conformational state of the sodium channel. Encainide exhibits a strong preference for the open and inactivated states of the channel over the resting (closed) state. This state-dependent binding is a hallmark of Class IC antiarrhythmics and results in characteristic use-dependent and voltage-dependent block.

Use-Dependent and Frequency-Dependent Block

Use-dependence, also known as frequency-dependence, describes the phenomenon where the degree of sodium channel blockade by a drug increases with the frequency of channel activation (i.e., at faster heart rates). Encainide's slow binding and even slower unbinding kinetics are central to this effect. During rapid depolarizations, there is insufficient time between action potentials for the drug to dissociate from the channel, leading to an accumulation of blocked channels. This results in a progressive decrease in the maximum upstroke velocity (Vmax) of the action potential.[1]

Voltage-Dependent Block

The affinity of encainide for the sodium channel is also influenced by the membrane potential. As the membrane becomes more depolarized, a greater proportion of sodium channels transition into the open and inactivated states, for which encainide has a higher affinity. This voltage-dependent characteristic contributes to its enhanced effect in depolarized tissues, such as those found in ischemic myocardium.[2]

Role of Active Metabolites

Encainide is extensively metabolized in the liver to two major active metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[3] These metabolites are not only active but are more potent than the parent compound and have longer elimination half-lives, contributing significantly to the overall antiarrhythmic and electrophysiological effects observed during oral therapy.[3][4] The metabolism of encainide is genetically determined, leading to "extensive" and "poor" metabolizer phenotypes, which can result in different plasma concentrations of the parent drug and its metabolites and, consequently, variable clinical effects.[3]

Quantitative Analysis of Encainide's Effects

The following tables summarize the available quantitative data on the effects of encainide and its metabolites on sodium channel function. Due to the limited availability of specific binding kinetics for encainide in the literature, data for flecainide, another well-characterized Class IC antiarrhythmic, is provided for comparative purposes to illustrate the expected range of values for this drug class.

Table 1: State-Dependent Inhibition of Cardiac Sodium Channels (Nav1.5)

| Compound | Channel State | Parameter | Value | Reference |

| Flecainide (Comparative) | Resting | IC50 | 345 µM | [5] |

| Use-Dependent (Open/Inactivated) | IC50 | 7.4 µM | [5] | |

| Open (Non-inactivating mutant) | KD | 11 µM | [5] |

Table 2: Kinetics of Sodium Channel Block and Recovery

| Compound | Parameter | Value | Reference |

| Encainide | Time Constant of Recovery from Block | > 20 seconds | [2] |

| Onset of Use-Dependent Vmax Reduction | Slower than ODE | [1] | |

| Total Recovery from Use-Dependent Block (at 90 bpm) | 120 seconds | [1] | |

| O-demethyl encainide (ODE) | Time Constant of Recovery from Block | 300 seconds | [1] |

| Onset of Use-Dependent Vmax Reduction | Faster than Encainide | [1] | |

| Total Recovery from Use-Dependent Block (at 90 bpm) | 300 seconds | [1] | |

| Flecainide (Comparative) | Time Constant of Recovery from Block (τslow) | 81.3 ± 3.2 s (at 25 µM) | [5] |

| Onset of Use-Dependent Block (Time Constant) | 24.9 ± 11.6 beats | [6] |

Table 3: Electrophysiological Effects on Vmax

| Compound | Pacing Rate | Vmax Reduction | Reference |

| Encainide | 30-180 beats/min | -11.5% to -53% | [1] |

| O-demethyl encainide (ODE) | 30-180 beats/min | up to -47% | [1] |

Experimental Protocols

The investigation of encainide's mechanism of action on sodium channels primarily relies on the whole-cell patch-clamp technique. This method allows for the precise control of the membrane potential and the direct measurement of ionic currents flowing through the sodium channels.

General Whole-Cell Voltage-Clamp Protocol

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel isoform (Nav1.5) are commonly used. Myocytes isolated from cardiac tissue can also be utilized.

-

Pipette and Solutions: Borosilicate glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution typically containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. The external solution (bath) typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. Cesium and the absence of ATP in the internal solution are used to block potassium and calcium currents, respectively, isolating the sodium current.

-

Gigaohm Seal and Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis. Leak currents are subtracted, and series resistance is compensated to minimize voltage errors.

Protocol for Assessing Tonic (Resting State) Block

-

Holding Potential: The cell membrane is held at a hyperpolarized potential (e.g., -120 mV) where most sodium channels are in the resting state.

-

Test Pulse: A brief depolarizing pulse (e.g., to -10 mV for 20-50 ms) is applied at a very low frequency (e.g., every 30-60 seconds) to elicit a sodium current. This low frequency allows for complete recovery of the drug from the channels between pulses.

-

Drug Application: Encainide or its metabolites are perfused into the bath at various concentrations.

-

Analysis: The peak inward current in the presence of the drug is compared to the control current to determine the degree of tonic block. An IC50 value can be calculated from the concentration-response curve.

Protocol for Assessing Use-Dependent (Phasic) Block

-

Holding Potential: The cell is held at a hyperpolarized potential (e.g., -120 mV).

-

Pulse Train: A train of depolarizing pulses (e.g., to -10 mV for 20-50 ms) is applied at a clinically relevant frequency (e.g., 1-5 Hz).

-

Drug Application: The protocol is repeated in the presence of different concentrations of encainide.

-

Analysis: The peak current of each pulse in the train is measured. Use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.

Protocol for Assessing Recovery from Block

-

Induction of Block: Use-dependent block is induced by a train of depolarizing pulses in the presence of the drug.

-

Recovery Interval: The membrane is then repolarized to a hyperpolarized potential (e.g., -120 mV) for a variable duration (the recovery interval).

-

Test Pulse: A single test pulse is applied after the recovery interval to measure the fraction of channels that have recovered from the block.

-

Analysis: The time course of recovery is determined by plotting the normalized peak current as a function of the recovery interval duration. The data are typically fit with one or more exponential functions to determine the time constant(s) of recovery.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Encainide Action

Caption: State-dependent binding of encainide to the voltage-gated sodium channel.

Experimental Workflow for Patch-Clamp Analysis

References

- 1. In-vitro and in-vivo electrophysiologic effects of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic activity of the O-demethyl metabolite of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Encainide Hydrochloride on Cardiac Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encainide hydrochloride is a potent Class IC antiarrhythmic agent renowned for its efficacy in suppressing ventricular arrhythmias. Its primary mechanism of action involves a pronounced blockade of the fast sodium channels (INa) in cardiac myocytes, leading to a significant depression of the maximal upstroke velocity (Vmax) of the cardiac action potential. While its effect on conduction is well-established, the influence of encainide and its pharmacologically active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), on the duration of the cardiac action potential (APD) is more nuanced and tissue-dependent. This technical guide provides a comprehensive overview of the current understanding of these effects, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and illustrative diagrams of the underlying mechanisms and workflows.

Introduction

This compound, a benzanilide derivative, was introduced for the management of life-threatening ventricular arrhythmias.[1][2] As a Class IC antiarrhythmic, its principal electrophysiological effect is a marked slowing of cardiac conduction, reflected as a prolongation of the PR and QRS intervals on the surface electrocardiogram.[3][4] This is a direct consequence of its potent, rate-dependent blockade of the fast inward sodium current, which reduces the slope of phase 0 of the cardiac action potential.[1][2]

Unlike Class IA and Class III antiarrhythmic agents, which are defined by their ability to prolong the cardiac action potential, the effect of Class IC agents like encainide on APD is generally considered to be minimal.[2] However, in vitro studies have revealed that the effects of encainide and its active metabolites on APD are not uniform across all cardiac tissues and can be influenced by the underlying physiological or pathological state of the myocardium.[1][5] This guide will delve into these complexities, presenting the available quantitative data and the experimental approaches used to elucidate these effects.

Mechanism of Action on Cardiac Ion Channels

Encainide's primary interaction is with the voltage-gated sodium channels. By binding to these channels, it reduces the influx of sodium ions during phase 0 of the action potential, thereby decreasing the rate of depolarization.[1][2] This effect is more pronounced at faster heart rates, a property known as use-dependence.

While the sodium channel blockade is the dominant effect, some studies suggest a mild inhibitory effect on potassium channels, which could theoretically influence repolarization and, consequently, the action potential duration.[6][7] However, the clinical and physiological significance of this potassium channel interaction appears to be minor compared to the profound sodium channel blockade.

The metabolism of encainide is a critical aspect of its clinical pharmacology. It is extensively metabolized in the liver to two major active metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[2] These metabolites are not only potent sodium channel blockers themselves but also contribute significantly to the overall antiarrhythmic and electrophysiological effects observed during oral administration.[5][8] In fact, in individuals who are extensive metabolizers, the effects of encainide therapy are largely mediated by its metabolites.[9]

Quantitative Effects on Cardiac Action Potential Duration

The effects of encainide and its metabolites on APD are tissue-specific and concentration-dependent. The following tables summarize the available quantitative data from key in vitro studies.

Table 1: Effects of Encainide on Action Potential Duration (APD)

| Cardiac Tissue | Species | Concentration | APD Change | Reference |

| Atrial Muscle | Guinea Pig | 0.1 - 1.0 mg/L | No significant change or slight prolongation | [1] |

| Ventricular Muscle | Guinea Pig | 0.1 - 1.0 mg/L | No significant change or slight prolongation | [1] |

| Purkinje Fibers | Cow/Sheep | 0.1 - 1.0 mg/L | Shortened | [1] |

| Purkinje Fibers | Canine | 1 x 10-6 M | No significant change in adults | [5] |

Table 2: Effects of Encainide Metabolites on Action Potential Duration (APD)

| Metabolite | Cardiac Tissue | Species | Concentration | APD Change | Reference |

| ODE | Purkinje Fibers | Canine | 0.5 µM | Decreased APD50 and APD95 | [1] |

| ODE | Purkinje Fibers | Canine | 1 x 10-6 M | Shortened APD90 in adults | [5] |

| MODE | Purkinje Fibers | Canine | 1 x 10-6 M | Lengthened APD90 in neonates | [5] |

Note: APD50 and APD90 refer to the action potential duration at 50% and 90% of repolarization, respectively.

These data highlight the variable nature of encainide's and its metabolites' effects on APD. While atrial and ventricular muscle show minimal changes, Purkinje fibers consistently demonstrate a shortening of the action potential. Furthermore, the metabolites can have opposing effects, as seen with ODE shortening and MODE potentially lengthening the APD in different developmental stages.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the in vitro assessment of encainide's electrophysiological effects.

Isolated Cardiac Tissue Preparation and Microelectrode Recording

This protocol is adapted from studies investigating the effects of encainide on isolated cardiac muscle and Purkinje fibers.[1][5]

Objective: To measure transmembrane action potentials from isolated cardiac tissues in the presence of encainide and its metabolites.

Materials:

-

Animal model (e.g., guinea pig, canine)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, MgCl2 1.0, NaH2PO4 0.4, CaCl2 1.8, NaHCO3 12, Glucose 5.5)

-

This compound, O-demethyl encainide (ODE), 3-methoxy-O-demethyl encainide (MODE) stock solutions

-

Dissection tools

-

Tissue bath with temperature control and superfusion system

-

Glass microelectrodes (filled with 3 M KCl, resistance 10-25 MΩ)

-

Microelectrode amplifier

-

Stimulator for electrical pacing

-

Data acquisition system

Procedure:

-

Tissue Isolation: Hearts are rapidly excised from euthanized animals and placed in oxygenated Tyrode's solution. The desired cardiac tissue (e.g., left atrium, papillary muscle, or free-running Purkinje fibers) is carefully dissected.

-

Tissue Mounting: The isolated tissue is mounted in a temperature-controlled tissue bath (36-37°C) and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant flow rate.

-

Electrical Stimulation: The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes delivering square-wave pulses of 1-2 ms duration and an amplitude of 1.5-2 times the diastolic threshold.

-

Microelectrode Impalement: A glass microelectrode is advanced into a cell within the tissue preparation to record the transmembrane action potential. Stable impalements are characterized by a sharp drop in potential to a steady resting membrane potential.

-

Baseline Recordings: Once a stable impalement is achieved, baseline action potential parameters are recorded for a control period (e.g., 30-60 minutes). These parameters include:

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum Upstroke Velocity (Vmax)

-

Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

-

-

Drug Application: Encainide or its metabolites are added to the superfusate at the desired concentrations. The tissue is allowed to equilibrate with the drug-containing solution for a specified period (e.g., 30-60 minutes) before post-drug recordings are made.

-

Data Analysis: The recorded action potential waveforms are analyzed to determine the changes in the electrophysiological parameters in the presence of the drug compared to baseline.

Intracardiac Electrophysiology Study in Humans

This protocol provides a general overview of the methodology used in clinical electrophysiology studies to assess the effects of oral encainide.[3]

Objective: To evaluate the in vivo electrophysiological effects of encainide in patients.

Procedure:

-

Patient Preparation: Patients undergo the study in a post-absorptive state. All other cardioactive medications are discontinued for an appropriate period before the study.

-

Catheter Placement: Multielectrode catheters are inserted percutaneously via femoral and/or other venous access points and positioned under fluoroscopic guidance at various intracardiac sites, including the high right atrium, His bundle region, and right ventricular apex.

-

Baseline Electrophysiological Measurements: A comprehensive baseline electrophysiology study is performed, including the measurement of:

-

Sinus node function (sinus cycle length, sinoatrial conduction time)

-

Atrioventricular (AV) nodal conduction (AH interval)

-

His-Purkinje conduction (HV interval)

-

QRS duration

-

Atrial and ventricular refractory periods

-

-

Oral Encainide Administration: Patients are treated with oral encainide for a specified duration (e.g., at least 3 days) at a clinically appropriate dose.

-

Repeat Electrophysiology Study: The complete electrophysiology study is repeated under the influence of encainide.

-

Data Comparison: The electrophysiological parameters obtained during encainide therapy are compared to the baseline measurements to determine the drug's effects.

Discussion and Conclusion

The evidence presented in this technical guide indicates that while this compound is a potent sodium channel blocker with a primary effect of slowing cardiac conduction, its impact on cardiac action potential duration is modest and varies significantly across different cardiac tissues. In atrial and ventricular muscle, the effect on APD is generally negligible.[1] Conversely, in the specialized conduction tissue of the Purkinje fibers, encainide and its active metabolite ODE have been shown to shorten the action potential duration.[1][5] The other major metabolite, MODE, may have a contrasting effect, particularly in the developing heart.[5]

These findings have important implications for both researchers and drug development professionals. The tissue-specific effects of encainide on APD underscore the importance of using multiple cardiac preparations in preclinical electrophysiological assessments. A comprehensive evaluation should include not only ventricular muscle but also atrial and Purkinje fiber preparations to fully characterize the electrophysiological profile of a novel antiarrhythmic agent.

Furthermore, the significant contribution of active metabolites to the overall electrophysiological effects of encainide highlights the necessity of evaluating the pharmacological activity of major metabolites of any new chemical entity. The differences observed between the effects of intravenous and oral encainide are largely attributable to the accumulation of ODE and MODE.[9]

References

- 1. Electrophysiological effects of encainide and its metabolites in normal canine Purkinje fibers and Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use-dependent actions and effects on transmembrane action potentials of flecainide, encainide, and ethmozine in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Effects of encainide and metabolites (MJ14030 and MJ9444) on canine cardiac Purkinje and ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developmental electrophysiology of encainide and its major metabolites on the Purkinje fiber action potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optogenetic determination of the myocardial requirements for extrasystoles by cell type-specific targeting of ChannelRhodopsin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionic basis of the different action potential configurations of single guinea-pig atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microelectrode arrays: a new tool to measure embryonic heart activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Complexities of Encainide Hydrochloride: An In-Depth Technical Guide to its In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Encainide Hydrochloride, a potent Class IC antiarrhythmic agent. This document delves into the critical aspects of its absorption, distribution, metabolism, and excretion, with a particular focus on the genetic polymorphism that dictates its metabolic fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the field of cardiovascular pharmacology.

Core Pharmacokinetic Properties

This compound exhibits complex pharmacokinetic behavior, largely influenced by a genetic polymorphism in the cytochrome P450 2D6 (CYP2D6) enzyme. This leads to two distinct phenotypes: extensive metabolizers (EM) and poor metabolizers (PM).

Absorption and Bioavailability

Following oral administration, encainide is well-absorbed from the gastrointestinal tract. However, its systemic bioavailability is highly variable due to extensive first-pass metabolism in the liver, particularly in EM individuals.[1][2]

Distribution

Encainide and its metabolites are widely distributed throughout the body. The plasma protein binding of encainide is approximately 70-78% and appears to be similar between extensive and poor metabolizers.[1]

Metabolism and Excretion

The metabolism of encainide is the most critical determinant of its pharmacokinetic profile and clinical effects. The liver is the primary site of metabolism, where it undergoes O-demethylation and N-demethylation.[1][3] The O-demethylation pathway is genetically determined and leads to the formation of two major active metabolites: O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE).[1][3]

-

Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals rapidly metabolize encainide to ODE and MODE.[1] In EMs, the plasma concentrations of these active metabolites are significantly higher than that of the parent drug and are the primary mediators of the antiarrhythmic effect.[1][4]

-

Poor Metabolizers (PM): This smaller subset of the population (less than 10%) has a deficient CYP2D6 enzyme and, therefore, metabolizes encainide much more slowly.[1] In PMs, the parent drug is the primary active moiety, reaching much higher plasma concentrations, while the concentrations of ODE and MODE are very low or undetectable.[1]

The N-demethylation pathway, leading to the formation of N-desmethyl encainide (NDE), is a less dominant route and appears to be similar in both EM and PM phenotypes.[1]

Excretion of encainide and its metabolites occurs via both renal and fecal routes.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of encainide and its active metabolites in both extensive and poor metabolizer phenotypes.

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |

| Oral Bioavailability | ~30% (highly variable) | ~88% | [1] |

| Systemic Clearance | ~1.8 L/min | ~0.2 L/min | [1] |

| Elimination Half-life (t½) | ~2.5 hours | 8-11 hours | [1] |

| Plasma Protein Binding | 70-78% | 70-78% | [1] |

Table 1: Pharmacokinetic Parameters of Encainide in Extensive vs. Poor Metabolizers.

| Analyte | Minimally Effective Plasma Concentration | Reference |

| Encainide | ~300 ng/mL | [1] |

| O-desmethyl encainide (ODE) | ~35 ng/mL | [1] |

| 3-methoxy-O-desmethyl encainide (MODE) | ~100 ng/mL | [1] |

Table 2: Minimally Effective Plasma Concentrations of Encainide and its Active Metabolites.

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Bioavailability | N/A | 42 ± 24% (range 7.4-82%) | [6] |

| Clearance | 13.2 ± 5.6 mL/min/kg | - | [6] |

| Elimination Half-life (t½) | 3.4 ± 1.7 hours | 2.5 ± 0.8 hours | [6] |

| Peak Plasma Concentration | 794-1556 ng/mL | 36-495 ng/mL | [6] |

| Minimal Antiarrhythmic Plasma Concentration | 39 ± 54 ng/mL | 14 ± 16 ng/mL | [6] |

Table 3: Pharmacokinetic Data from a Study in Patients with Chronic Ventricular Arrhythmias (n=9). Note: This study did not phenotype patients as EM or PM, but the high variability in bioavailability suggests a mixed population.

Experimental Protocols

Quantification of Encainide and its Metabolites in Biological Matrices

The accurate quantification of encainide and its metabolites (ODE and MODE) in plasma and urine is crucial for pharmacokinetic studies. A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a commonly employed technique.[7]

3.1.1. Sample Preparation: Liquid-Liquid Extraction

-

To 1.0 mL of plasma or urine in a screw-capped centrifuge tube, add an appropriate internal standard.

-

Add 0.5 mL of a suitable buffer (e.g., pH 8.5) and vortex for 30 seconds.

-

Add 5 mL of an extraction solvent mixture (e.g., N-butyl chloride containing 5% (v/v) isopropyl alcohol).[7]

-

Vortex the mixture for 5 minutes, followed by centrifugation at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase and inject a defined volume (e.g., 100 µL) into the HPLC system.

3.1.2. Chromatographic Conditions

-

Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of ethanol, water, and methanesulfonic acid (e.g., 500:60:0.2, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.[7]

-

Temperature: Ambient.

3.1.3. Method Validation

The analytical method should be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, and stability according to regulatory guidelines. The reported lower limit of detection for this method was 5 ng/mL in plasma and 25 ng/mL in urine.[7]

3.1.4. Other Analytical Techniques

While HPLC-UV is a robust method, gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of encainide and its metabolites, often requiring derivatization to improve volatility and chromatographic properties.[8][9]

Visualizing Pathways and Workflows

Metabolic Pathway of Encainide

The following diagram illustrates the primary metabolic pathways of encainide in vivo.

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of encainide in a clinical study.

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are complex and significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. The presence of two distinct metabolizer phenotypes, extensive and poor, results in substantial inter-individual variability in drug exposure and the contribution of active metabolites to the overall therapeutic effect. A thorough understanding of these pharmacokinetic characteristics, supported by robust bioanalytical methodologies, is essential for the safe and effective development and clinical application of this and other Class IC antiarrhythmic agents. This guide provides a foundational resource for researchers and drug development professionals working in this area.

References

- 1. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leveraging Neural ODEs for Population Pharmacokinetics of Dalbavancin in Sparse Clinical Data [mdpi.com]

- 3. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.augustana.edu [digitalcommons.augustana.edu]

- 6. ahajournals.org [ahajournals.org]

- 7. Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

The Active Metabolites of Encainide Hydrochloride: A Technical Guide to Potency and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide hydrochloride is a class Ic antiarrhythmic agent that exerts its effects through the blockade of fast sodium channels in cardiac tissue.[1][2] Its clinical efficacy is significantly influenced by its extensive hepatic metabolism, which results in the formation of several active metabolites.[3][4] The potency and pharmacokinetic profiles of these metabolites contribute substantially to the overall antiarrhythmic and proarrhythmic effects of encainide. This technical guide provides an in-depth overview of the active metabolites of encainide, their relative potencies, and the experimental methodologies used to characterize them.

The metabolism of encainide is subject to genetic polymorphism, leading to two distinct phenotypes: extensive metabolizers (EM) and poor metabolizers (PM).[5][6] In extensive metabolizers, who constitute the majority of the population, encainide undergoes significant first-pass metabolism, leading to low plasma concentrations of the parent drug and higher concentrations of its active metabolites.[3][5] Conversely, poor metabolizers exhibit higher plasma levels of encainide and significantly lower concentrations of its O-demethylated metabolites.[5]

Active Metabolites and their Potency

The primary active metabolites of encainide are O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[2][7] Other identified metabolites include N-demethyl encainide (NDE), N,O-didesmethyl encainide (DDE), N-demethyl-3-methoxy-O-demethyl-encainide, 3-hydroxy-encainide, and O-demethyl-encainide-lactam.[6][8] Of these, ODE and MODE are the most pharmacologically significant.

Clinical and preclinical studies have demonstrated that ODE is a more potent antiarrhythmic agent than encainide itself, while MODE is at least equipotent to the parent drug.[6][7] The antiarrhythmic effects observed during oral encainide therapy in extensive metabolizers are largely attributed to the actions of ODE and MODE.[9][10]

Table 1: Potency of Encainide and its Active Metabolites

| Compound | Minimally Effective Plasma Concentration (ng/mL) | Relative Potency (Compared to Encainide) | Key Electrophysiological Effects |

| Encainide | ~300[5][11] | 1x | Slows myocardial and His-Purkinje conduction.[1] |

| O-demethyl encainide (ODE) | ~35[5][11] | ~8.5x | More potent in prolonging QRS duration than MODE.[12] Increases atrial and ventricular effective refractory periods.[13] |

| 3-methoxy-O-demethyl encainide (MODE) | ~100[5][11] | ~3x | Increases intracardiac conduction times and QT intervals.[14] |

Experimental Protocols

The characterization of the potency and pharmacokinetic profiles of encainide and its metabolites involves a combination of in vitro and in vivo studies.

Protocol 1: Quantification of Encainide and Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)

This method is essential for determining the pharmacokinetic parameters of encainide and its metabolites.

1. Sample Preparation:

-

To 1 mL of plasma, add an internal standard.

-

Buffer the plasma to pH 8.5.[5]

-

Perform liquid-liquid extraction using N-butyl chloride containing 5% (v/v) isopropyl alcohol.[5]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. HPLC Analysis:

-

Column: Silica column.[5]

-

Mobile Phase: Ethanol:water:methanesulfonic acid (500:60:0.2, v/v/v).[5]

-

Detection: UV absorbance at 254 nm.[5]

-

Quantification: Determine concentrations based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: In Vivo Assessment of Antiarrhythmic Activity using the Aconitine-Induced Arrhythmia Model in Rats

This model is used to evaluate the efficacy of antiarrhythmic drugs in a whole-animal system.

1. Animal Preparation:

-

Anesthetize male Wistar rats.

-

Implant an infusion catheter into the jugular vein for drug and aconitine administration.

-

Place electrodes for continuous electrocardiogram (ECG) monitoring.

2. Experimental Procedure:

-

Administer the test compound (encainide, ODE, or MODE) or vehicle intraperitoneally or intravenously.

-

After a predetermined time, induce arrhythmia by a continuous intravenous infusion of aconitine at a constant rate (e.g., 5-10 µg/kg/min).[15]

-

Monitor the ECG for the onset of ventricular tachycardia and ventricular fibrillation.

-

The primary endpoint is the time to onset of arrhythmia or the dose of aconitine required to induce arrhythmia. A delay in the onset of arrhythmia compared to the control group indicates antiarrhythmic activity.

Protocol 3: In Vitro Determination of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of the compounds on the sodium channels in isolated cardiac myocytes or cell lines expressing the cardiac sodium channel (NaV1.5).

1. Cell Preparation:

-

Isolate ventricular myocytes from animal hearts (e.g., rat, guinea pig) or use a cell line stably expressing the human NaV1.5 channel.

2. Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to -20 mV) to activate the channels.

-

Record baseline sodium currents in the absence of the drug.

-

Perfuse the cell with a solution containing the test compound (encainide, ODE, or MODE) at various concentrations.

-

Record the sodium currents in the presence of the drug to determine the extent of channel blockade.

3. Data Analysis:

-

Measure the peak sodium current amplitude before and after drug application.

-

Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.

Visualizations

Metabolic Pathway of Encainide

References

- 1. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]

- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

Initial Clinical Trial Findings for Encainide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide hydrochloride is a Class IC antiarrhythmic agent developed for the suppression of ventricular arrhythmias. Its primary mechanism of action involves the potent blockade of fast sodium channels in cardiac myocytes, leading to a significant slowing of impulse conduction. This technical guide synthesizes the initial clinical trial findings for encainide, with a focus on the pivotal Cardiac Arrhythmia Suppression Trial (CAST) and other key electrophysiology and efficacy studies. The following sections provide a detailed examination of the quantitative outcomes, experimental methodologies, and the underlying molecular interactions of encainide.

Core Mechanism of Action

Encainide and its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), exert their antiarrhythmic effects by binding to and blocking the voltage-gated sodium channels (Nav1.5) in the heart muscle.[1][2] This blockade is use-dependent, meaning it has a more pronounced effect at faster heart rates. By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, encainide decreases the rate of depolarization, slows conduction velocity, and prolongs the QRS duration on an electrocardiogram (ECG).[1][3]

Key Clinical Trial: The Cardiac Arrhythmia Suppression Trial (CAST)

The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, double-blind, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations (VPDs) in post-myocardial infarction (MI) patients would reduce mortality.[4][5]

Experimental Protocol: CAST

Patient Population:

-

Patients who had a myocardial infarction 6 days to 2 years prior to enrollment.

-

Presence of 6 or more VPDs per hour on an ambulatory Holter monitor recording.

-

Left ventricular ejection fraction (LVEF) of ≤55% if MI was within 90 days, or ≤40% if MI was more than 90 days prior.[5]

Drug Titration and Randomization:

-

Open-Label Titration: All eligible patients entered an open-label dose-titration phase to identify an effective and tolerated dose of encainide, flecainide, or moricizine. The initial dose of encainide was 25 mg three times daily. If arrhythmia suppression was not achieved, the dose was increased to 35 mg and then 50 mg three times daily.[6]

-

Efficacy Assessment: Arrhythmia suppression was assessed via a 24-hour Holter recording. Successful suppression was defined as at least an 80% reduction in VPDs and a 90% reduction in runs of ventricular tachycardia.[5]

-

Randomization: Patients who demonstrated effective arrhythmia suppression and tolerated the drug were then randomized to receive either their effective dose of the active drug or a matching placebo.

Holter Monitoring:

-

A baseline 24-hour Holter recording was performed to determine eligibility.

-

Repeat 24-hour Holter recordings were used to assess the efficacy of each dose during the titration phase.

-

The specific timing of the Holter recording in relation to the last dose during titration was not uniformly detailed in the available literature but was generally performed after a steady state was presumed to be reached (several days on a stable dose).

Quantitative Findings from CAST

The preliminary findings from CAST were unexpected and led to the early termination of the encainide and flecainide arms of the trial. The data revealed a significant increase in mortality in the patients receiving these drugs compared to placebo.

| Outcome | Encainide/Flecainide Group (n=730) | Placebo Group (n=725) | Relative Risk | 95% Confidence Interval | p-value |

| Death from Arrhythmia or Cardiac Arrest | 33 (4.5%) | 9 (1.2%) | 3.6 | 1.7 - 8.5 | <0.001 |

| Total Mortality | 56 (7.7%) | 22 (3.0%) | 2.5 | 1.6 - 4.5 | <0.001 |

Table 1: Mortality Outcomes in the Cardiac Arrhythmia Suppression Trial (CAST)[4][7]

Electrophysiological and Other Clinical Studies

Numerous smaller clinical trials and electrophysiology studies were conducted to elucidate the pharmacokinetics, pharmacodynamics, and efficacy of encainide in various patient populations.

Experimental Protocols: Electrophysiology and Efficacy Studies

Patient Population:

-

Varied depending on the study, including patients with chronic ventricular arrhythmias, life-threatening ventricular tachycardia, and supraventricular arrhythmias.[2][8]

Methodologies:

-

Electrophysiology Studies: Intracardiac recordings were used to measure effects on cardiac conduction intervals (e.g., AH, HV, QRS duration) and refractory periods before and after intravenous or oral administration of encainide.[9]

-

Holter Monitoring: 24-hour ambulatory ECG monitoring was a common method to quantify the reduction in the frequency of VPDs and non-sustained ventricular tachycardia.[8]

-

Dose-Ranging Studies: Various fixed and escalating dose regimens were used to determine the optimal dose for arrhythmia suppression and to assess safety and tolerability. A common starting dose was 25 mg three times daily, with titration up to 200 mg/day.[6]

Quantitative Findings from Other Key Trials

| Study Focus | Key Quantitative Findings |

| Pharmacokinetics | Bioavailability: Highly variable (mean 42% ± 24%, range 7.4-82%) due to extensive first-pass metabolism. Half-life: 3.4 ± 1.7 hours (IV), 2.5 ± 0.8 hours (oral). Active Metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE) contribute significantly to the antiarrhythmic effect.[10] |

| Efficacy in Chronic Ventricular Arrhythmias | In a study of nine patients, eight (89%) achieved >90% suppression of premature ventricular complexes. The minimal antiarrhythmic plasma concentration was found to be lower after oral dosing, suggesting the contribution of active metabolites.[10] In larger placebo-controlled trials, encainide (at doses of 75-200 mg/day) was effective in reducing VPD frequency by at least 75% in approximately 80% of patients.[11] |

| Electrophysiological Effects | Encainide significantly prolongs the PR, QRS, and QT intervals. The average number of ventricular extrasystoles per hour was significantly reduced from 480.6 before treatment to 2.0 at the end of a 6-month study.[8] |

| Safety and Adverse Events | The most common side effects were dizziness, visual disturbances, and headache. Proarrhythmia, or the aggravation of existing arrhythmias, was a significant concern, particularly in patients with a history of sustained ventricular tachycardia or poor left ventricular function.[12] |

Table 2: Summary of Quantitative Findings from Various Encainide Clinical Trials

Signaling Pathways and Experimental Workflows

Encainide's Effect on the Cardiac Action Potential

Encainide's primary effect is on Phase 0 of the cardiac action potential, where it blocks the fast inward sodium current. This action is depicted in the following diagram.

Caption: Encainide blocks sodium channels, inhibiting Phase 0 of the cardiac action potential.

Cardiac Arrhythmia Suppression Trial (CAST) Workflow

The logical workflow of the CAST trial, from patient screening to the eventual outcomes, is illustrated below.

Caption: Logical workflow of the Cardiac Arrhythmia Suppression Trial (CAST).

Conclusion

The initial clinical trials of this compound demonstrated its potent efficacy in suppressing ventricular arrhythmias. However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) revealed a critical safety concern: despite effective arrhythmia suppression, encainide was associated with a significant increase in arrhythmic and all-cause mortality in post-myocardial infarction patients. These findings fundamentally changed the clinical approach to antiarrhythmic therapy, emphasizing that the suppression of asymptomatic or minimally symptomatic ventricular arrhythmias does not necessarily translate to a survival benefit and can, in fact, be detrimental. The case of encainide underscores the importance of large-scale, placebo-controlled trials with hard clinical endpoints to truly assess the risk-benefit profile of antiarrhythmic drugs.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Treatment of life-threatening ventricular tachycardia with this compound in patients with left ventricular dysfunction. The Encainide-Ventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]

- 6. Dosing recommendations for encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Anti-arrhythmia effect of long-term encainide in chronic ventricular extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology and antiarrhythmic efficacy of encainide in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Encainide for ventricular arrhythmias: placebo-controlled and standard comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of encainide for malignant ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precipitous Fall of a Promising Antiarrhythmic: The Rationale for Encainide's Market Withdrawal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encainide, a Class IC antiarrhythmic agent, was voluntarily withdrawn from the U.S. market on December 16, 1991, by its manufacturer.[1] This decision followed the startling and counterintuitive results of the Cardiac Arrhythmia Suppression Trial (CAST), a major multicenter, randomized, placebo-controlled study.[2][3] The trial revealed that while encainide was effective in suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in survivors of myocardial infarction, it paradoxically led to a significant increase in mortality from arrhythmia and all causes.[2][4][5][6] This guide provides a detailed technical analysis of the scientific and clinical rationale behind encainide's withdrawal, focusing on its mechanism of action, the pivotal findings of the CAST trial, and the proarrhythmic effects that ultimately led to its discontinuation.

Encainide: Mechanism of Action and Therapeutic Promise

Encainide is a potent sodium channel blocker that belongs to the Class IC of the Vaughan Williams classification of antiarrhythmic drugs.[7][8] Its primary mechanism of action involves binding to and inhibiting the fast sodium channels (Nav1.5) in the cardiac cell membrane.[1][7][8][9] This action slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a reduction in the conduction velocity of the electrical impulse through the myocardium.[1][7][9] The electrocardiogram (ECG) reflects this as a prolongation of the QRS complex.[7] Encainide and its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-ODE, also exhibit a mild inhibitory effect on potassium channels, which can slightly prolong the repolarization phase.[7]

By modifying these electrophysiological properties, encainide was effective at suppressing premature ventricular complexes (PVCs) and was developed to manage and treat certain life-threatening ventricular arrhythmias.[7][8][10] The prevailing hypothesis at the time was that suppressing these arrhythmias in patients who had recently experienced a myocardial infarction would reduce their risk of sudden cardiac death.[11]

The Cardiac Arrhythmia Suppression Trial (CAST): A Paradigm Shift

The CAST was a landmark clinical trial designed to test the hypothesis that the suppression of asymptomatic or mildly symptomatic ventricular premature depolarizations in survivors of myocardial infarction would improve survival.[2][6] The trial's design and unexpected results fundamentally changed the understanding of antiarrhythmic therapy.

Experimental Protocol of the Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was an international, prospective, multicenter, randomized, and placebo-controlled trial.[2]

Patient Population: The study enrolled patients who had experienced a myocardial infarction and had asymptomatic or mildly symptomatic ventricular arrhythmias, defined as six or more ventricular premature beats per hour.[5][11]

Trial Design: The trial consisted of two main phases:

-

Open-Label Titration Phase: Patients were initially treated with one of the three study drugs (encainide, flecainide, or moricizine) in an open-label fashion to determine if their arrhythmia could be effectively suppressed.[4][12] Effective suppression was generally defined as a significant reduction in ventricular premature depolarizations as assessed by Holter monitoring.[5][11][12]

-

Randomized, Double-Blind, Placebo-Controlled Phase: Patients who demonstrated successful arrhythmia suppression during the titration phase were then randomly assigned to receive either the active drug that had been effective for them or a matching placebo.[4][5][11]

Endpoints: The primary endpoint of the study was a composite of death from any cause or cardiac arrest with resuscitation.[4] A key secondary endpoint was death from arrhythmia.[2]

Quantitative Results of the CAST Trial

The results of the CAST trial were alarming and led to the early termination of the encainide and flecainide arms of the study.[3][5][12] The data revealed a statistically significant increase in mortality in the group receiving active drug treatment compared to the placebo group.

| Outcome | Encainide/Flecainide Group | Placebo Group | Relative Risk | 95% Confidence Interval | P-value |

| Death from Arrhythmia or Nonfatal Cardiac Arrest | 4.5% (33 of 730 patients) | 1.2% (9 of 725 patients) | 3.6 | 1.7 to 8.5 | <0.001 |

| Total Mortality | 7.7% (56 of 730 patients) | 3.0% (22 of 725 patients) | 2.5 | 1.6 to 4.5 | <0.001 |

Data summarized from the preliminary report of the CAST trial.[5][11]

At one year of follow-up, the survival rate was also significantly lower in the active treatment group.[2][6]

| Outcome at 1 Year | Active Drug Group (Encainide/Flecainide) | Placebo Group | P-value |

| Survival | 90% | 95% | 0.0006 |

| Freedom from Cardiac Arrest or Arrhythmic Death | 93% | 96% | 0.003 |

Data summarized from published analyses of the CAST trial.[2][6]

The Proarrhythmic Effect: The Core of the Withdrawal Rationale

The increased mortality observed in the CAST trial was attributed to the proarrhythmic effect of encainide and flecainide.[13][14] Proarrhythmia is the paradoxical aggravation or induction of new, more severe arrhythmias by an antiarrhythmic drug.[14] In the context of encainide, its potent sodium channel blockade, while effective at suppressing PVCs, is believed to have created a substrate for lethal re-entrant ventricular arrhythmias, such as ventricular tachycardia and fibrillation, particularly in the vulnerable myocardial tissue of post-infarction patients.[7][14]

The very mechanism that made encainide an effective suppressor of benign arrhythmias also made it a potent proarrhythmic agent in the setting of structural heart disease. The marked slowing of conduction velocity could facilitate the development of re-entrant circuits, a key mechanism for sustained ventricular tachyarrhythmias.

Visualizing the Rationale for Withdrawal

Encainide's Mechanism of Action and Proarrhythmic Effect

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mortality following ventricular arrhythmia suppression by encainide, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]

- 7. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Encainide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 10. Encainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction. | Read by QxMD [read.qxmd.com]

- 12. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]

- 13. jwatch.org [jwatch.org]

- 14. What are the side effects of this compound? [synapse.patsnap.com]

Encainide Hydrochloride's Profound Impact on His-Purkinje System Conduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encainide hydrochloride, a potent Class IC antiarrhythmic agent, exerts a significant and selective effect on the His-Purkinje system, the specialized electrical conduction pathway of the ventricles. This technical guide provides an in-depth analysis of encainide's electrophysiological impact, detailing its mechanism of action, summarizing quantitative data from key clinical studies, and outlining the experimental protocols used to elucidate these effects. The primary action of encainide is a potent and slow-dissociating blockade of fast sodium channels, which markedly slows conduction velocity in the His-Purkinje fibers. This is clinically manifested as a significant prolongation of the His-ventricular (HV) interval and the QRS duration on the electrocardiogram. This document synthesizes findings from various electrophysiological studies to offer a comprehensive resource for researchers and drug development professionals in the field of cardiology and antiarrhythmic therapy. While encainide is no longer in clinical use due to proarrhythmic concerns, its distinct effects on the His-Purkinje system continue to be of significant scientific interest.

Mechanism of Action: Potent Sodium Channel Blockade

Encainide's primary mechanism of action is the potent blockade of voltage-gated fast sodium channels (Na+ channels) in cardiac cells.[1][2][3] As a Class IC agent, it is characterized by its slow dissociation from these channels.[4] This slow "unbinding" kinetics means that the sodium channels remain blocked for a longer duration, leading to a use-dependent and rate-dependent depression of cardiac conduction.[4] The greatest effect of this sodium channel blockade is observed in the His-Purkinje system.[3][5]

This action decreases the maximum rate of depolarization (Vmax or phase 0) of the cardiac action potential without significantly affecting the action potential duration.[5][6] The reduction in Vmax leads to a decreased conduction velocity through the myocardial cells, an effect that is particularly pronounced in the rapidly conducting fibers of the His-Purkinje system.[2][4] This selective depression of conduction in the His-Purkinje system and the ventricles is a hallmark of encainide's electrophysiological profile.[7]

Encainide is metabolized in the liver to active metabolites, including O-demethyl encainide (ODE) and 3-methoxy-ODE (MODE), which also possess significant antiarrhythmic properties and contribute to the drug's overall effect.[2][6] In fact, some studies suggest that these metabolites may be responsible for some of the electrophysiological effects observed with oral administration that are not seen with intravenous encainide.[8]

Quantitative Electrophysiological Effects

Encainide's impact on the His-Purkinje system has been quantified in numerous electrophysiological studies. The most notable effects are a significant prolongation of the HV interval and the QRS duration. The following tables summarize the quantitative data from key studies, differentiating between intravenous and oral administration.

Table 1: Effects of Intravenous Encainide on Cardiac Conduction Intervals

| Parameter | Baseline (mean ± SD) | Post-Encainide (mean ± SD) | Percentage Change (mean ± SD) | Study Population | Dosage | Reference |

| HV Interval | Not specified | Not specified | 31 ± 7% increase | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |

| QRS Duration | Not specified | Not specified | 18 ± 9% increase | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |

| QRS Duration | Not specified | Not specified | 11-44% increase | 9 patients with frequent and complex PVCs | 75 mg | [9][10] |

| AH Interval | No significant change | No significant change | No significant change | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |

| QT Interval | Not specified | Not specified | 2 ± 9% increase | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |

Table 2: Effects of Oral Encainide on Cardiac Conduction Intervals

| Parameter | Baseline (mean ± SD) | Post-Encainide (mean ± SD) | Percentage Change (mean) | Study Population | Dosage | Reference |

| HV Interval | 47.5 ± 7.8 ms | 67.1 ± 12.9 ms | 41.3% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |

| QRS Duration | 103.5 ± 30.9 ms | 132.3 ± 35.7 ms | 27.8% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |

| QRS Duration | Not specified | Not specified | 47% increase | 11 patients with stable high-frequency ventricular arrhythmias | Varied | [11] |

| AH Interval | 74.5 ± 21.5 ms | 105.5 ± 39.1 ms | 41.6% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |

| PR Interval | Not specified | Not specified | 44% increase | 11 patients with stable high-frequency ventricular arrhythmias | Varied | [11] |

| QT Interval | 364.4 ± 38.0 ms | 416.9 ± 55.3 ms | 14.4% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |

Experimental Protocols

The electrophysiological effects of encainide have been primarily investigated through intracardiac electrophysiologic studies in human subjects. These studies typically involve the following methodologies:

Patient Population:

-

Patients with documented cardiac conditions such as coronary artery disease, Wolff-Parkinson-White syndrome, or life-threatening ventricular arrhythmias were often recruited.[7][8][12]

-

In many studies, patients were taken off other cardioactive medications for a specified period before the study to avoid confounding effects.[8]

Catheter Placement:

-

Multipolar electrode catheters are inserted percutaneously through a femoral or other venous access point.

-

Catheters are positioned under fluoroscopic guidance at various intracardiac locations, including the high right atrium, the His bundle region, and the right ventricular apex, to record electrical activity and for programmed electrical stimulation.

Electrophysiological Measurements:

-

Baseline Measurements: Standard cardiac conduction intervals are measured at baseline, including:

-

AH interval: Represents conduction time from the low right atrium through the atrioventricular (AV) node to the His bundle.

-

HV interval: Represents conduction time from the His bundle to the ventricular myocardium, reflecting His-Purkinje system conduction.

-

QRS duration: Represents the duration of ventricular depolarization.

-

Other parameters such as sinus nodal recovery time, Wenckebach cycle length, and refractory periods of the atrium, AV node, and ventricle are also assessed.[7]

-

-

Drug Administration:

-

Post-Drug Measurements: Electrophysiological measurements are repeated at specific time points during and after drug infusion or during steady-state oral therapy to assess the drug's effects.

-

Programmed Electrical Stimulation: Pacing protocols are used to assess refractory periods and the inducibility of arrhythmias before and after drug administration.

Data Analysis:

-

Changes in conduction intervals and refractory periods are calculated and statistically analyzed to determine the significance of the drug's effects.

-

Plasma concentrations of encainide and its metabolites are often measured to correlate drug levels with electrophysiological changes.[7]

Visualizations

Signaling Pathway of Encainide's Action

Caption: Mechanism of encainide's action on cardiac myocyte sodium channels.

Experimental Workflow for Electrophysiology Study

Caption: Workflow of an electrophysiology study to assess encainide's effects.

Cardiac Conduction System and Encainide's Target

Caption: The cardiac conduction system highlighting the His-Purkinje system.

Conclusion

This compound has a pronounced and selective depressant effect on the His-Purkinje system, a consequence of its potent blockade of fast sodium channels. This is quantitatively demonstrated by a significant prolongation of the HV interval and QRS duration in clinical electrophysiology studies. While its clinical use has been discontinued, the study of encainide provides valuable insights into the fundamental mechanisms of cardiac conduction and the targeted action of antiarrhythmic drugs. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and professionals in the ongoing development of safer and more effective antiarrhythmic therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Encainide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical electrophysiologic effects of encainide, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiology of oral encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology and antiarrhythmic efficacy of encainide in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Total suppression of ventricular arrhythmias by encainide. Pharmacokinetic and electrocardiographic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Encainide in lethal ventricular arrhythmias evaluated by electrophysiologic testing and decrease in symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophysiological Properties of Encainide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a potent Class IC antiarrhythmic agent, recognized for its significant effects on cardiac electrophysiology.[1][2] Primarily a sodium channel blocker, its clinical impact is complex, owing to its extensive metabolism into active metabolites that contribute substantially to its overall electrophysiological profile.[1][2] This guide provides a comprehensive technical overview of the electrophysiological properties of encainide and its principal active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).

Core Mechanism of Action

Encainide exerts its primary antiarrhythmic effect by blocking voltage-gated sodium channels (NaV1.5) in the cardiac cell membrane.[1][3] This blockade is characterized by a slow association and dissociation from the channel, a hallmark of Class IC agents.[2][4] By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, encainide and its metabolites decrease the maximum rate of depolarization (Vmax), leading to slowed conduction velocity in atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular tissues.[1][3][5] This profound effect on conduction is a key factor in its ability to suppress reentrant arrhythmias.[1]

Electrophysiological Effects on Cardiac Ion Channels

While the primary target of encainide is the fast sodium channel, it and its metabolites also exhibit effects on other cardiac ion channels, contributing to their overall electrophysiological signature.

Sodium Channels (NaV1.5)

Encainide and its active metabolites are potent blockers of the cardiac sodium channel NaV1.5.[3][4] The O-demethylated metabolite, ODE, is notably more potent than the parent compound.[2] This blockade is use-dependent, meaning the inhibitory effect is more pronounced at faster heart rates.[5]

Potassium Channels

Encainide has been shown to inhibit voltage-dependent potassium channels (Kv). Specifically, it blocks the Kv1.5 subtype in a concentration-dependent manner, with a reported IC50 of 8.91 ± 1.75 μM.[6] This action can contribute to alterations in cardiac repolarization.[1]

Quantitative Effects on Electrophysiological Parameters

The following tables summarize the quantitative effects of encainide and its metabolites on key electrophysiological parameters as reported in various studies.

Table 1: Effects of Encainide on Cardiac Action Potential Parameters

| Parameter | Tissue/Preparation | Concentration | Effect | Reference |

| Maximum Rate of Depolarization (Vmax) | Guinea Pig Papillary Muscle | 5 X 10-6 M and 10-5 M | Dose-dependent decrease | [7] |

| Action Potential Duration (APD) | Normal Rabbit Ventricular Muscle | 5 X 10-6 M and 10-5 M | Prolonged | [7] |

| Action Potential Duration (APD) | Ischemic Rabbit Ventricular Muscle | 10-6 M, 5 X 10-6 M, 10-5 M | Greater prolongation than in normal cells | [7] |

| Action Potential Amplitude | Normal Rabbit Ventricular Muscle | 10-6 M | Reduced | [7] |

| Effective Refractory Period (ERP) | Ischemic Rabbit Ventricular Muscle | 10-6 M | Prolonged | [7] |

Table 2: Effects of Encainide on Electrocardiogram (ECG) and Intracardiac Intervals

| Parameter | Condition | Dose | Mean Change | Reference |

| H-V Interval | Intravenous Infusion | 0.6 and 0.9 mg/kg | +31% | [8] |

| QRS Interval | Intravenous Infusion | 0.6 and 0.9 mg/kg | +18% | [8] |

| Q-T Interval | Intravenous Infusion | 0.6 and 0.9 mg/kg | +2% | [8] |

| Antegrade 1:1 Conduction Cycle Length | Oral Therapy | 25 or 50 mg T.I.D. | +13.9% | [7] |

| Retrograde 1:1 Conduction Cycle Length | Oral Therapy | 25 or 50 mg T.I.D. | +30.03% | [7] |

| Supraventricular Tachycardia (SVT) Cycle Length | Intravenous Infusion | 0.75 mg/kg | Increased from 326 ± 21 to 397 ± 51 ms | [7] |

Table 3: Comparative Potency of Encainide and its Metabolites

| Compound | Effect | Relative Potency | Reference |

| O-demethyl encainide (ODE) | Slowing of cardiac conduction | 4 to 15 times more potent than encainide | [2] |

| 3-methoxy-O-demethyl encainide (MODE) | Slowing of cardiac conduction | 4 to 15 times more potent than encainide | [2] |

Mandatory Visualizations

Signaling Pathway of Encainide Action

Caption: Signaling pathway of encainide's electrophysiological effects.

Experimental Workflow for Electrophysiological Characterization

Caption: Experimental workflow for characterizing encainide's electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of encainide and its metabolites on specific ion currents (e.g., INa, IK) and action potentials in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue).

-

Pipette Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction, allowing electrical access to the cell's interior.

-